Ethyl 4-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a molecular formula of C25H20F3N3O3S . This compound is notable for its unique structure, which includes a cyano group, a methylphenyl group, and a pyridinyl group, all connected through a sulfanyl linkage to an acetamido benzoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-cyano-6-(4-methylphenyl)pyridine-2-thiol with ethyl 4-aminobenzoate under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the pyridinyl and methylphenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE include other cyanoacetamide derivatives and pyridinyl sulfanyl compounds. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
- N-(4-Cyano-3-methylphenyl)-2-pyridinylacetamide
- 4-(2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamido)benzoic acid .
Properties
Molecular Formula |
C24H21N3O3S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H21N3O3S/c1-3-30-24(29)18-8-11-20(12-9-18)26-22(28)15-31-23-19(14-25)10-13-21(27-23)17-6-4-16(2)5-7-17/h4-13H,3,15H2,1-2H3,(H,26,28) |
InChI Key |
XPKMYFMEKHOLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)C)C#N |
Origin of Product |
United States |
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